Tricyclo[2.2.1.02,6]heptane-3,5-diol
Description
Tricyclo[2.2.1.0²,⁶]heptane-3,5-diol is a bicyclic compound characterized by a rigid tricyclic framework with hydroxyl groups at the 3- and 5-positions. Its synthesis is described in the context of UV/X-ray sensitive polymer production, where it serves as a precursor due to its diol functionality enabling cross-linking reactions . The compound’s structure imparts high polarity and hydrogen-bonding capacity, influencing its solubility and reactivity in polymer matrices.
Properties
CAS No. |
4054-88-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3,5-diol |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4(6)5(2)7(3)9/h2-9H,1H2 |
InChI Key |
QQLNWTFCRIBMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C2C(C1C3O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Bicyclo[2.2.1]heptene Derivatives
The hydrolysis of bicyclo[2.2.1]heptene esters or acetates under acidic conditions is a foundational method. For example, bicyclo[2.2.1]hept-2-ene-5-ol acetate undergoes hydrolysis in the presence of acetic acid, water, and an acidic ion exchange resin (e.g., Amberlite IR-120) to yield norbornanediol derivatives.
Reaction Conditions :
-
Catalyst : Acidic ion exchange resin (e.g., Amberlite IR-120).
-
Solvent : Acetic acid/water mixture (5:1 ratio).
-
Temperature : Reflux (100–120°C).
-
Yield : Up to 95% conversion to diol mono/diacetates, followed by transesterification with methanol to isolate the diol.
Mechanistic Insight :
The resin catalyzes ester hydrolysis via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Subsequent transesterification with methanol replaces acetyl groups with hydroxyls.
OsO₄-Mediated Dihydroxylation of Norbornene
Dihydroxylation of norbornene derivatives using osmium tetroxide (OsO₄) provides stereoselective access to vicinal diols. For instance, 5-norbornene-2-endo-diazonium ions or related precursors react with OsO₄ in the presence of co-oxidants like N-methylmorpholine N-oxide (NMO) to yield syn-diols.
Procedure :
-
Substrate : Norbornene derivatives (e.g., dimethyl 5,6-diacetate bicyclo[2.2.1]heptane).
-
Reagents : OsO₄ (0.1 mol%), NMO (1.2 equiv.).
-
Solvent : Acetone/water (4:1).
-
Temperature : 0°C to room temperature.
Advantages :
Limitations :
-
Toxicity of OsO₄ necessitates careful handling.
Silver-Mediated Alkylation Followed by Hydrolysis
Silver oxide (Ag₂O) facilitates the alkylation of norbornane diol intermediates under mild conditions. For example, syn-1,2-diols react with alkyl halides in dimethylformamide (DMF) to form bisethers, which are hydrolyzed to the diol.
Steps :
-
Alkylation : Diol + Ag₂O + alkyl halide → bisether.
-
Hydrolysis : Bisether + HCl → Tricyclo[2.2.1.0²,⁶]heptane-3,5-diol.
Conditions :
-
Catalyst : Ag₂O (1.6 equiv.).
-
Solvent : Anhydrous DMF.
-
Temperature : Ambient (48 h), then 4°C (16 h).
Key Observation :
Direct alkylation without Ag₂O leads to Grob fragmentation, underscoring the necessity of silver mediation.
Reduction of Tricyclo[2.2.1.0²,⁶]heptane Diketones
Reduction of tricyclic diketones using LiAlH₄ or NaBH₄ provides a route to the diol. For example, tricyclo[2.2.1.0²,⁶]heptan-3,5-dione is reduced to the diol in tetrahydrofuran (THF).
Protocol :
-
Substrate : Tricyclo[2.2.1.0²,⁶]heptan-3,5-dione.
-
Reducing Agent : LiAlH₄ (2.2 equiv.).
-
Solvent : THF.
-
Temperature : 0°C to reflux.
-
Yield : 82–90%.
Stereochemical Control :
The rigid tricyclic framework ensures retention of configuration during reduction.
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Stereochemical Purity : OsO₄-mediated dihydroxylation outperforms hydrolysis in controlling stereochemistry.
-
Byproduct Formation : Silver-mediated alkylation minimizes side reactions compared to NaH/MeI systems.
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Scalability : Hydrolytic methods are preferred for industrial-scale synthesis due to lower costs .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptane-3,5-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: The compound is utilized in the development of new materials, including polymers and resins, due to its robust chemical properties
Mechanism of Action
The mechanism by which Tricyclo[2.2.1.02,6]heptane-3,5-diol exerts its effects involves interactions with specific molecular targets. Its tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomerism and Substituent Effects
- Tricyclo[2.2.1.0²,⁶]heptane Derivatives (1-Position vs. 3-Position Substituents):
Prior art focused on tricyclo[2.2.1.0²,⁶]heptane derivatives with substituents at the 3-position, but Nippon Oil’s patent highlights derivatives with substituents at the 1-position (e.g., 4-methyl-7-(tricyclo[...])hept-4-en-3-ol). This positional shift alters volatility and odor profiles, making 1-substituted derivatives more suitable for perfumes due to enhanced volatility .
Functional Group Variations
- Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, 7,7-dimethyl (CAS 512-60-7):
This derivative replaces hydroxyl groups with a carboxylic acid and methyl groups. It has a higher molecular weight (166.22 g/mol) and boiling point (536.2 K) compared to the diol, reflecting reduced polarity and increased hydrophobicity . - Tricyclo[2.2.1.0²,⁶]hept-3-yl phenyl ketone (CAS 58313-69-2):
The ketone group in this derivative reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents but higher compatibility with organic matrices. Applications diverge toward specialty chemicals rather than polymers .
Methyl-Substituted Analogs
- Tricyclo[2.2.1.0²,⁶]heptane-3-methanol, 2,3-dimethyl- (CAS 29550-55-8): This analog features a methanol group at the 3-position and methyl groups at 2,3-positions.
Physical and Chemical Property Analysis
Key Observations:
- Polarity and Solubility: The diol’s dual hydroxyl groups enhance polarity, making it ideal for aqueous polymer systems. In contrast, methyl or ketone derivatives exhibit higher lipophilicity.
- Thermal Stability: Carboxylic acid derivatives show elevated boiling points due to molecular weight and intermolecular forces, whereas alcohol derivatives (e.g., perfume additives) prioritize volatility .
Application-Specific Comparisons
- Polymers vs. Perfumes: The diol’s hydroxyl groups enable cross-linking in polymers (e.g., UV-sensitive films) , while 1-substituted alcohol derivatives are optimized for fragrance due to volatile alkene moieties .
Q & A
Q. What are the established methods for synthesizing Tricyclo[2.2.1.0²,⁶]heptane-3,5-diol, and what key reaction conditions are required?
The synthesis typically involves functionalizing tricyclic precursors. For example, bis(hydroxymethyl)tricyclo[5.2.10.2,6]decane derivatives can undergo selective oxidation or reduction to introduce hydroxyl groups. Cobalt complexes (e.g., [Co(NH₃)₆]Cl₃) may serve as catalysts in stereoselective reactions . Solvents like isooctane or hexane and controlled temperatures (e.g., 302–337 K) are critical to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Infrared (IR) spectroscopy in solution (CCl₄ or CS₂) with a resolution of 4 cm⁻¹ and path lengths of 0.010 cm is used to identify hydroxyl and skeletal vibrations. Mass spectrometry (electron ionization) and gas-phase thermochemical data (e.g., ΔfH°gas = 80 ± 20 kJ/mol) provide structural validation .
Q. What thermodynamic properties have been experimentally determined for this compound?
Condensed-phase thermochemistry data include enthalpy of formation (ΔfH°gas) and reaction thermochemistry (e.g., hydrogenation ΔrH° = -130 ± 0.8 kJ/mol in isooctane). Discrepancies in values (e.g., -130 kJ/mol vs. -136.3 kJ/mol in hexane) highlight solvent effects and measurement methodologies .
Advanced Research Questions
Q. How does the rigid tricyclic framework influence reactivity in stereoselective transformations?
The cage-like structure restricts conformational flexibility, favoring endo selectivity in Diels-Alder reactions. Computational studies (e.g., DFT) predict activation barriers and transition states, validated by experimental yields of stereoisomers . For example, norbornane-derived ketones exhibit similar steric constraints .
Q. What computational strategies are used to resolve discrepancies in thermochemical data?
High-level ab initio calculations (e.g., G4 theory) reconcile experimental ΔfH°gas values (80 ± 20 kJ/mol) with gas-phase ion energetics. Discrepancies arise from averaging multiple datasets or solvent interactions in calorimetry .
Q. How can functionalization of the diol be achieved without destabilizing the tricyclic core?
Mild reagents (e.g., NaBH₄ for ketone reduction) and protecting groups (e.g., acetylation) preserve the cage structure. Nucleophilic substitutions on derivatives (e.g., tricyclo[2.2.1.0²,⁶]heptan-3-one) require low temperatures (<0°C) to prevent ring-opening .
Q. What role does this compound play in synthesizing UV/X-ray-sensitive polymers?
As a crosslinking monomer, its hydroxyl groups enable photoinitiated polymerization. Applications include photoresists and stimuli-responsive materials, leveraging its rigidity for enhanced thermal stability .
Q. How is stereoselective synthesis of C₃-symmetric derivatives accomplished?
Chiral catalysts (e.g., Co(III) complexes) or enzymatic resolution yield enantiopure diols. The C₃-symmetric Tricyclo[2.2.1.0²,⁶]heptane-3,5,7-triol demonstrates triple symmetry via axial chirality control, applicable to supramolecular chemistry .
Data Contradiction Analysis
Q. Why do reported ΔrH° values for hydrogenation differ across studies?
Discrepancies (e.g., -130 ± 0.8 kJ/mol in isooctane vs. -136.3 ± 2.2 kJ/mol in hexane) stem from solvent polarity effects on reaction thermodynamics. Hexane’s non-polar nature stabilizes reactants less than isooctane, altering enthalpy measurements .
Methodological Recommendations
- Synthetic Optimization : Use LiAlH₄ for selective diol reduction and KMnO₄/CrO₃ for controlled oxidation .
- Characterization : Combine IR, MS, and NMR with computational modeling (e.g., Gaussian) to resolve stereochemical ambiguities .
- Data Validation : Cross-reference experimental thermochemistry with NIST datasets and high-accuracy computational methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
